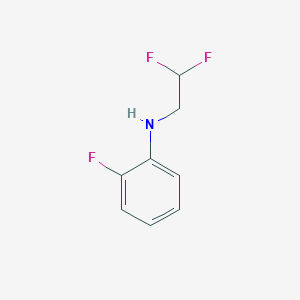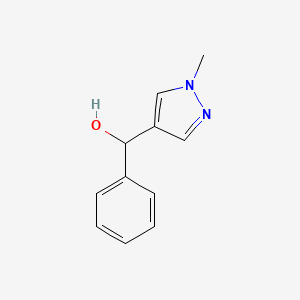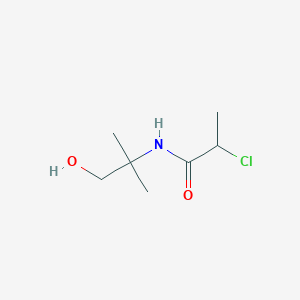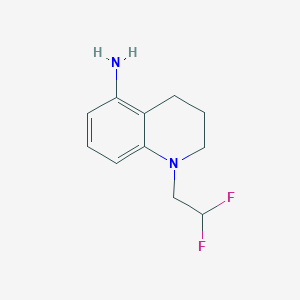
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine
Descripción general
Descripción
The compound “1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine” belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is hydrogenated to some degree .
Molecular Structure Analysis
The molecular structure of this compound would be determined by its constituent atoms and the bonds between them. It contains a tetrahydroquinoline ring, an amine group, and a difluoroethyl group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The amine group might undergo reactions typical for amines, such as acylation or alkylation. The difluoroethyl group might participate in various reactions, including those involving the carbon-fluorine bond .Aplicaciones Científicas De Investigación
Neuroprotective, Antiaddictive, and Antidepressant-Like Activities
A review highlights the pharmacology and clinical applications of an endogenous compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares structural similarities with the compound of interest. This compound is present in the mammalian brain and exhibits neuroprotective, antiaddictive, and antidepressant properties in animal models. The therapeutic effects of 1MeTIQ are thought to be associated with its ability to gently activate the monoaminergic system in the brain, inhibit MAO-dependent oxidation, and reduce glutamate system activity, suggesting potential pathways for similar compounds (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, which include structural elements related to the compound , have been reviewed for their therapeutic activities, particularly in cancer and central nervous system disorders. These compounds are considered privileged scaffolds in drug discovery, showing promise across a range of therapeutic areas including cancer, malaria, and various infectious diseases. This review suggests a broad potential for tetrahydroisoquinoline derivatives in drug discovery and development, highlighting their versatility and efficacy across different biological targets (Singh & Shah, 2017).
Environmental Applications
A study on amine-functionalized sorbents for PFAS removal provides insight into the chemical interactions and efficacy of amine groups in environmental remediation technologies. This research could be relevant for understanding how structural features of 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine might be exploited for environmental applications, particularly in the removal of persistent pollutants from water supplies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Antimicrobial and Antitumor Potentials
Aminoquinolines have been reviewed for their antimicrobial and antitumor potentials, including as adjuvants in cancer therapy. This review emphasizes the broad spectrum of biological activities associated with aminoquinoline compounds, suggesting potential for 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine to be explored in similar contexts. The focus on their mechanisms, such as cell cycle arrest and apoptosis induction, provides a foundation for future research into their applications in treating various diseases (Ferreira et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3,4-dihydro-2H-quinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)7-15-6-2-3-8-9(14)4-1-5-10(8)15/h1,4-5,11H,2-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLFPPJMMZTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)

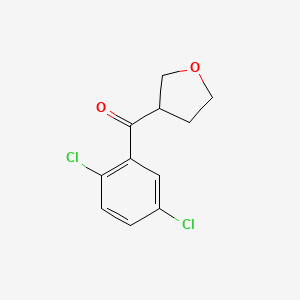
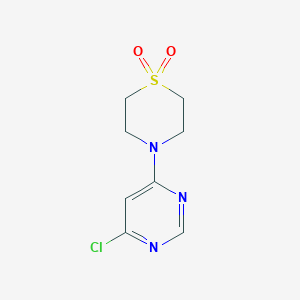
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)
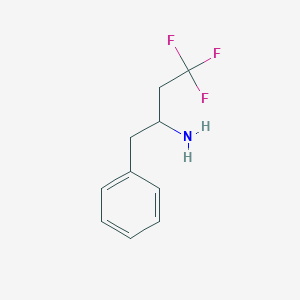
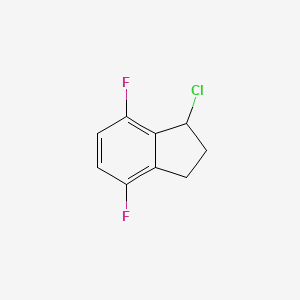
![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)


